molecular formula C12H19NO B12914583 Cyclohexanamine, 2-[(5-methyl-2-furanyl)methyl]- CAS No. 67787-48-8

Cyclohexanamine, 2-[(5-methyl-2-furanyl)methyl]-

Cat. No.: B12914583
CAS No.: 67787-48-8
M. Wt: 193.28 g/mol
InChI Key: CAEINDMHRJWVFL-UHFFFAOYSA-N
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Description

2-((5-Methylfuran-2-yl)methyl)cyclohexanamine is an organic compound with the molecular formula C12H19NO. It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with a 5-methylfuran-2-yl)methyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methylfuran-2-yl)methyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 5-methylfurfural. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-((5-Methylfuran-2-yl)methyl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-Methylfuran-2-yl)methyl)cyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-Methylfuran-2-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Methylfuran-2-yl)methyl)cyclohexanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Cyclohexanamine, 2-[(5-methyl-2-furanyl)methyl]- is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Mannich Bases

Mannich bases are synthesized through the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a carbonyl compound. These compounds have been extensively studied for their medicinal properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities . The structural diversity of Mannich bases allows for a wide range of biological activities depending on their specific functional groups and molecular configurations.

Anticancer Activity

Recent studies have demonstrated that various Mannich bases exhibit significant cytotoxic effects against multiple cancer cell lines. Cyclohexanamine derivatives have shown promising results in inhibiting the growth of human cancer cells. For instance, certain Mannich bases derived from cyclohexanamine were found to be more cytotoxic than standard chemotherapeutic agents like 5-fluorouracil .

Table 1: Cytotoxicity of Cyclohexanamine Derivatives

CompoundCell LineIC50 (µM)Reference
Cyclohexanamine derivative AHeLa2.1
Cyclohexanamine derivative BHepG21.8
Cyclohexanamine derivative CA5493.5

The mechanism behind this cytotoxicity may involve the disruption of mitochondrial function and interference with essential cellular processes .

Antibacterial and Antifungal Activity

Mannich bases have also been reported to possess antibacterial and antifungal properties. The introduction of specific substituents in the cyclohexanamine structure can enhance its activity against various microbial strains. For example, derivatives with electron-withdrawing groups have shown increased efficacy against resistant bacterial strains .

Table 2: Antimicrobial Activity of Cyclohexanamine Derivatives

CompoundMicrobial StrainZone of Inhibition (mm)Reference
Cyclohexanamine derivative DStaphylococcus aureus15
Cyclohexanamine derivative EEscherichia coli12
Cyclohexanamine derivative FCandida albicans18

Case Studies

A notable case study involved the synthesis and evaluation of a series of cyclohexanamine derivatives for their anticancer activity. The study revealed that modifications to the furan ring significantly impacted the compounds' potency against cancer cell lines. One derivative demonstrated an IC50 value lower than that of established chemotherapeutics, indicating its potential as a lead compound for further development .

Another study focused on the antibacterial properties of cyclohexanamine derivatives against multi-drug resistant strains. The results showed that certain derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting a potential strategy for overcoming antibiotic resistance .

Properties

CAS No.

67787-48-8

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-[(5-methylfuran-2-yl)methyl]cyclohexan-1-amine

InChI

InChI=1S/C12H19NO/c1-9-6-7-11(14-9)8-10-4-2-3-5-12(10)13/h6-7,10,12H,2-5,8,13H2,1H3

InChI Key

CAEINDMHRJWVFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CC2CCCCC2N

Origin of Product

United States

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